molecular formula C12H9N3O5S B2800044 4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid CAS No. 710315-25-6

4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid

Cat. No. B2800044
CAS RN: 710315-25-6
M. Wt: 307.28
InChI Key: LJFCOOQGQCUESF-UHFFFAOYSA-N
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Description

Pyrimidines are a class of organic compounds with a two-ring structure, one of which is a six-membered ring containing two nitrogen atoms, and the other is a five-membered ring . They are fundamental components of nucleic acids, vitamins, and alkaloids . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.


Synthesis Analysis

The synthesis of pyrimidines can be achieved through several methods . One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions that “4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid” would undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-Amino-4-hydroxy-6-methylpyrimidine has a molecular weight of 125.1286 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antioxidant Properties

Organic Synthesis

Anti-Fibrotic Activities

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some pyrimidine derivatives have been shown to have antineoplastic activity by inhibiting extracellular signal-regulated kinases 1/2 (ERK1/2) .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some pyrimidines may cause eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions in the study of pyrimidines and their derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on pyrimidine structures .

properties

IUPAC Name

4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-6-4-10(16)14-12(13-6)21-9-3-2-7(11(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCOOQGQCUESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid

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